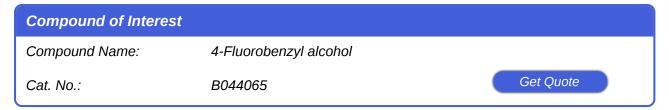


## A Comprehensive Technical Guide to 4-Fluorobenzyl Alcohol (CAS 459-56-3)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, synthesis, and applications of **4-Fluorobenzyl alcohol** (CAS: 459-56-3), a versatile building block in medicinal chemistry and organic synthesis.

## Physicochemical and Spectroscopic Properties

**4-Fluorobenzyl alcohol** is a fluorinated aromatic alcohol that serves as a key intermediate in the synthesis of a wide range of organic molecules. Its physicochemical and spectroscopic properties are summarized below.

## **Physicochemical Properties**



Property	Value	Reference(s)
CAS Number	459-56-3	[1][2][3][4]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> FO	[1][2][4][5]
Molecular Weight	126.13 g/mol	[1][2][4][5]
Appearance	Colorless to light yellow liquid or solid	[1]
Melting Point	23 °C	[6]
Boiling Point	204-206 °C	[6]
Density	1.156 g/mL at 25 °C	[1][3][4]
Refractive Index (n20/D)	1.507	[1][3][4]
Flash Point	90 °C (194 °F) - closed cup	[6]
Solubility	Slightly soluble in water.	[6]

**Spectroscopic Data** 

Spectrum Type	Description	Source
<sup>1</sup> H NMR	Spectra available in CDCl₃.	[7]
<sup>13</sup> C NMR	Spectra available in Chloroform-d.	[1]
Mass Spectrum	Electron ionization mass spectra are available.	[8]
Infrared (IR)	IR spectra are available.	[9]

## **Experimental Protocols**

Detailed methodologies for the synthesis and key reactions of **4-Fluorobenzyl alcohol** are presented below.

## Synthesis of 4-Fluorobenzyl Alcohol via Reduction

## Foundational & Exploratory





This protocol describes the reduction of 4-fluorobenzaldehyde to **4-fluorobenzyl alcohol** using sodium borohydride.

#### Materials:

- 4-Fluorobenzaldehyde
- Sodium borohydride (NaBH<sub>4</sub>)
- Ethanol (or other suitable protic solvent)
- Water
- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate (or sodium sulfate)
- · Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- · Separatory funnel
- Rotary evaporator

#### Procedure:

- In a round-bottom flask, dissolve 0.1 g of 4-fluorobenzaldehyde in 1 mL of 95% ethanol.
- Cool the solution in an ice bath. A fine suspension may form.[10]
- To this cooled solution or suspension, add 20 mg of sodium borohydride in small portions with stirring. The reaction mixture may warm up.[10]
- After the addition is complete, continue stirring the reaction mixture for 15 minutes.[10]
- · Quench the reaction by adding 1 mL of water.



- Heat the solution to boiling, and then add hot water (1-2 mL) until the solution becomes cloudy, indicating saturation.[10]
- Allow the mixture to cool to room temperature, during which the product should crystallize.
  [10]
- If the product is a liquid, perform a microscale extraction with diethyl ether.[10]
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.[10]
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude
  4-fluorobenzyl alcohol.
- The product can be further purified by recrystallization or column chromatography if necessary.[10]

# Oxidation of 4-Fluorobenzyl Alcohol to 4-Fluorobenzaldehyde

This protocol outlines the selective oxidation of **4-fluorobenzyl alcohol** to 4-fluorobenzaldehyde using pyridinium chlorochromate (PCC).

#### Materials:

- 4-Fluorobenzyl alcohol
- Pyridinium chlorochromate (PCC)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Silica gel
- Anhydrous diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar



Funnel with a sintered glass frit

#### Procedure:

- In a round-bottom flask, suspend pyridinium chlorochromate (1.5 equivalents) in dichloromethane.
- To this suspension, add a solution of **4-fluorobenzyl alcohol** (1 equivalent) in dichloromethane dropwise with stirring.
- Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, dilute the mixture with an equal volume of anhydrous diethyl ether.
- Filter the mixture through a pad of silica gel to remove the chromium by-products.
- Wash the silica gel pad with additional diethyl ether.
- Combine the organic filtrates and evaporate the solvent under reduced pressure to yield 4fluorobenzaldehyde.

## Fischer Esterification to 4-Fluorobenzyl Acetate

This protocol details the acid-catalyzed esterification of **4-fluorobenzyl alcohol** with acetic acid.

#### Materials:

- 4-Fluorobenzyl alcohol
- Glacial acetic acid
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- · Diethyl ether
- Saturated sodium bicarbonate solution



- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask with a reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Separatory funnel

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-fluorobenzyl alcohol (1 equivalent) and an excess of glacial acetic acid (e.g., 4 equivalents).[11]
- Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.
  [11]
- Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC.[12]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and dilute with diethyl ether.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent by rotary evaporation to obtain 4-fluorobenzyl acetate.

# Williamson Ether Synthesis to 4-Fluorobenzyl Ethyl Ether



This protocol describes the synthesis of 4-fluorobenzyl ethyl ether via the Williamson ether synthesis.

#### Materials:

- 4-Fluorobenzyl alcohol
- Sodium hydride (NaH)
- Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
- Ethyl iodide or ethyl bromide
- Round-bottom flask
- Magnetic stirrer and stir bar
- · Nitrogen or argon atmosphere setup
- Syringe

#### Procedure:

- In a dry, nitrogen-flushed round-bottom flask, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
- To this suspension, add a solution of 4-fluorobenzyl alcohol (1 equivalent) in anhydrous DMF dropwise at 0 °C.
- Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
- Add ethyl iodide (1.2 equivalents) to the reaction mixture via syringe.
- Stir the reaction at room temperature overnight or until completion as monitored by TLC.
- Carefully quench the reaction by the slow addition of water.
- Extract the product with diethyl ether.



- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude 4-fluorobenzyl ethyl ether, which can be purified by column chromatography.

## **Applications in Drug Development**

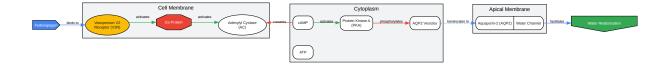
The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[13] **4-Fluorobenzyl alcohol** is a valuable precursor for introducing the 4-fluorobenzyl moiety into pharmacologically active molecules.

## Fedovapagon: A Vasopressin V2 Receptor Agonist

A notable example of a drug containing the 4-fluorobenzyl group is Fedovapagon, a selective vasopressin V2 receptor (V2R) agonist.[14][15] It has been investigated for the treatment of nocturia, a condition characterized by the need to wake up at night to urinate.[14][15]

Signaling Pathway of Vasopressin V2 Receptor

Fedovapagon exerts its therapeutic effect by activating the vasopressin V2 receptor, which is primarily located in the principal cells of the kidney's collecting ducts. The activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that ultimately leads to water reabsorption.



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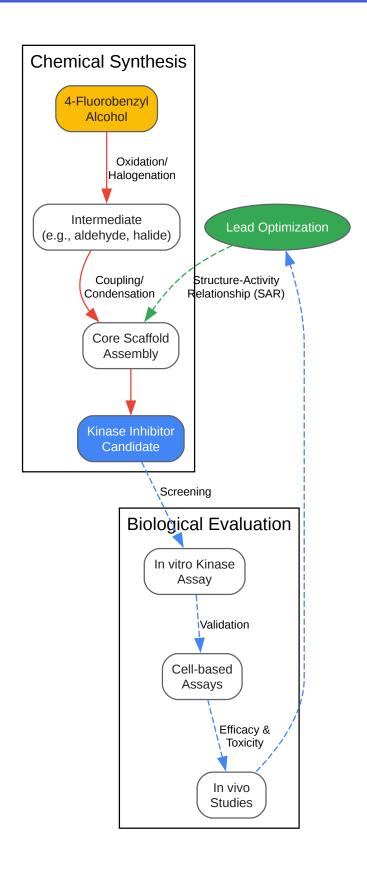


Caption: Vasopressin V2 Receptor Signaling Pathway.

### **Role in Kinase Inhibitors**

The 4-fluorophenyl moiety, often derived from precursors like **4-fluorobenzyl alcohol**, is a common structural feature in many kinase inhibitors.[16][17][18] The fluorine atom can participate in favorable interactions within the kinase active site, potentially increasing the inhibitor's potency and selectivity.[9] While a specific, approved kinase inhibitor directly synthesized from **4-fluorobenzyl alcohol** is not detailed in this guide, the general synthetic strategies outlined above are applicable to the synthesis of such molecules. The workflow for developing a kinase inhibitor often involves the synthesis of a library of compounds with various substitutions on a core scaffold, followed by biological evaluation.





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Caption: Kinase Inhibitor Development Workflow.



## Safety and Handling

- **4-Fluorobenzyl alcohol** should be handled in accordance with good industrial hygiene and safety practices. It is classified as an irritant.
- Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
- Precautionary Statements:
  - Wear protective gloves, eye protection, and face protection.
  - Avoid breathing dust, fumes, gas, mist, vapors, or spray.
  - Use only outdoors or in a well-ventilated area.
  - Wash skin thoroughly after handling.
- First Aid:
  - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  - If on skin: Wash with plenty of soap and water.
  - If inhaled: Remove person to fresh air and keep comfortable for breathing.
  - If swallowed: Call a poison center or doctor if you feel unwell.
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

For detailed safety information, refer to the Safety Data Sheet (SDS).

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